4-Heptadecafluorooctyl-phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80804-82-6 |
|---|---|
Molecular Formula |
C14H5F17O |
Molecular Weight |
512.16 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenol |
InChI |
InChI=1S/C14H5F17O/c15-7(16,5-1-3-6(32)4-2-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4,32H |
InChI Key |
NFBMVXZEDAQQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Heptadecafluorooctyl Phenol
Established Synthetic Pathways for Substituted Phenols
The synthesis of the phenolic component of 4-Heptadecafluorooctyl-phenol can be approached through several classical methods for introducing a hydroxyl group onto an aromatic ring. These methods provide the foundational chemistry for creating the phenol (B47542) scaffold before or after the introduction of the perfluoroalkyl chain.
Reactions from Halogenated Aromatic Precursors (e.g., Dow's Process Analogs)
One of the historical and industrial methods for phenol synthesis involves the hydrolysis of a halogenated benzene (B151609). This approach, analogous to the Dow process, typically requires harsh reaction conditions. The process involves the nucleophilic aromatic substitution of a halide (commonly chloride) by a hydroxide (B78521). For a precursor like 4-chloro-(heptadecafluorooctyl)benzene, the reaction would proceed by treatment with a strong base like sodium hydroxide at high temperatures and pressures. The presence of the electron-withdrawing perfluoroalkyl group would facilitate this substitution reaction compared to unsubstituted chlorobenzene.
Reaction Conditions for Dow's Process Analogs
| Parameter | Condition |
|---|---|
| Reactant | 4-Halo-(heptadecafluorooctyl)benzene |
| Reagent | Sodium Hydroxide (NaOH) |
| Temperature | 300-400 °C |
Approaches via Diazonium Salts and Hydrolysis
A versatile and milder laboratory-scale method for preparing phenols involves the hydrolysis of an aryl diazonium salt. This process begins with the diazotization of a primary aromatic amine, such as 4-(heptadecafluorooctyl)aniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then gently warmed in an aqueous solution, leading to the evolution of nitrogen gas and the formation of the corresponding phenol. This method is advantageous due to its relatively mild conditions and tolerance for a wide range of substituents.
Typical Diazotization and Hydrolysis Conditions
| Step | Reagents | Temperature |
|---|---|---|
| Diazotization | NaNO₂, HCl (aq) | 0-5 °C |
Oxidative Hydroxylation of Aromatic Systems
Direct hydroxylation of an aromatic C-H bond represents a more atom-economical approach to phenol synthesis. This can be achieved through various oxidative methods, including the use of strong oxidizing agents or transition-metal-catalyzed reactions. For instance, the oxidation of 4-(heptadecafluorooctyl)benzene could potentially be achieved using reagents like hydrogen peroxide, peroxy acids, or through Fenton's chemistry (a mixture of hydrogen peroxide and an iron(II) salt). These methods often generate radical intermediates that attack the aromatic ring, leading to the formation of a hydroxyl group. However, controlling the regioselectivity and preventing over-oxidation can be challenging.
Rearrangement Reactions (e.g., Fries, Bamberger, Claisen Analogs)
Rearrangement reactions provide another avenue for the synthesis of substituted phenols. While a direct application to this compound is not straightforward, analogs of these reactions could be envisioned in multi-step synthetic sequences.
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. ucalgary.ca One could hypothetically synthesize the phenyl ester of a perfluorinated acid and then induce rearrangement, though C-acylation is generally favored over O-acylation in Friedel-Crafts conditions. stackexchange.com
Bamberger Rearrangement: This reaction converts N-phenylhydroxylamines into p-aminophenols in the presence of a strong aqueous acid. A synthetic route involving the reduction of a nitroaromatic precursor followed by this rearrangement is conceivable.
Claisen Rearrangement: The Claisen rearrangement of an allyl aryl ether, upon heating, yields an ortho-allylphenol. This method is more suited for introducing allyl groups rather than perfluoroalkyl chains.
Synthesis from Sulfonic Acid Derivatives
The fusion of an aryl sulfonic acid with a strong base is a classic method for phenol production. The process starts with the sulfonation of the aromatic ring, in this case, 4-(heptadecafluorooctyl)benzene, using fuming sulfuric acid to produce the corresponding sulfonic acid. This derivative is then fused with sodium hydroxide at high temperatures (around 300-350 °C), followed by acidification to yield the phenol.
Fluorination Strategies for Perfluorinated Alkyl Chains
The introduction of the heptadecafluorooctyl (C8F17) chain onto the phenol ring is a critical step in the synthesis of the target molecule. Several strategies exist for the perfluoroalkylation of aromatic compounds.
A plausible and widely used method for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation . organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of phenol with perfluorooctanoyl chloride (C7F15COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). ucalgary.ca This reaction typically yields a mixture of ortho- and para-acylated products. The resulting 4-(perfluorooctanoyl)phenol would then need to be reduced to convert the ketone functionality into a methylene (B1212753) group. A common method for such a reduction is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
Another approach is the direct perfluoroalkylation of phenol. Recent advancements in organic synthesis have led to the development of methods for the direct introduction of perfluoroalkyl groups onto aromatic rings. These methods can proceed through various mechanisms:
Radical Perfluoroalkylation: This involves the generation of a perfluoroalkyl radical from a suitable precursor, such as a perfluoroalkyl iodide, which then attacks the aromatic ring. nsf.govconicet.gov.ar Photochemical methods can be employed to initiate these radical reactions under mild conditions. iciq.orgresearchgate.net
Nucleophilic Perfluoroalkylation: This strategy involves the reaction of an organometallic reagent with a source of a "perfluoroalkyl anion" or its synthetic equivalent.
Electrophilic Perfluoroalkylation: This approach utilizes reagents that can deliver a "perfluoroalkyl cation" or a polarized equivalent to the aromatic ring.
The choice of fluorination strategy would depend on the availability of starting materials, desired regioselectivity, and tolerance to reaction conditions.
Summary of Potential Perfluoroalkylation Strategies
| Strategy | Reagents/Conditions | Mechanism |
|---|---|---|
| Friedel-Crafts Acylation & Reduction | 1. C₇F₁₅COCl, AlCl₃ 2. Zn(Hg), HCl or N₂H₄, KOH | Electrophilic Aromatic Substitution followed by Reduction |
| Radical Perfluoroalkylation | C₈F₁₇I, Initiator (e.g., light, radical initiator) | Radical Aromatic Substitution |
Electrochemical Fluorination Techniques
Electrochemical fluorination (ECF), also known as the Simons process, represents a foundational method for producing perfluorinated compounds. tandfonline.com This technique typically involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride. For a precursor like 4-octylphenol (B30498), ECF could theoretically replace all carbon-hydrogen bonds with carbon-fluorine bonds. However, the harsh conditions of the Simons process often lead to low yields and molecular rearrangements, making it a challenging route for the direct synthesis of this compound while preserving the aromatic ring and hydroxyl group. tandfonline.com
More controlled electrochemical methods are emerging. For instance, processes involving the electrochemical generation of perfluoroalkyl radicals from precursors like sodium perfluoroalkyl sulfinates offer a potential pathway. acs.org These radicals could then be directed to react with phenolic substrates. Electrochemical oxidation has also been explored for phenols, though often leading to products like para-benzoquinones rather than fluorinated analogues. rsc.org The development of selective electrochemical fluorination remains a significant area of research, aiming to provide milder and more efficient alternatives to traditional methods. researchgate.net
Fluoroalkylation of Phenolic Substrates
Fluoroalkylation offers a more direct route to introduce the heptadecafluorooctyl group onto a phenol ring. This can be achieved through several methods that typically involve the reaction of a phenol with a perfluoroalkylating agent.
One prominent method is the radical perfluoroalkylation , where a perfluoroalkyl radical is generated and subsequently attacks the phenol or phenolate (B1203915). conicet.gov.ar Photochemical methods, for example, can initiate the direct perfluoroalkylation of phenols using perfluoroalkyl iodides (such as C8F17I) under visible light. researchgate.net The reaction can proceed through the formation of an electron donor-acceptor (EDA) complex between the phenolate and the perfluoroalkyl iodide, which upon photoactivation, generates the required radical species. conicet.gov.ar
Alternative approaches utilize hypervalent iodine reagents or sulfonium (B1226848) salts as the fluoroalkylating agents. researchgate.netnih.gov These reagents are often stable and highly reactive, allowing for the O-fluoroalkylation of tyrosine residues in peptides under mild, aqueous conditions, a strategy that could be adapted for simpler phenols. nih.gov A general method for synthesizing poly-fluorinated phenol compounds involves a substitution reaction under controlled temperature and pressure in the presence of a catalyst, which could plausibly be applied to the synthesis of this compound. google.com
Table 1: Comparison of Fluoroalkylation Methods for Phenolic Substrates
| Method | Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Photochemical Radical Alkylation | Phenol, Perfluoroalkyl Iodide (e.g., C8F17I) | Visible light, Base | Mild conditions, Direct C-alkylation | Potential for side reactions, Regio-selectivity control |
| Hypervalent Iodine Reagents | Phenol, Fluoroalkyliodonium Salt | Optimized solvents and bases | High efficiency, Versatile applications | Reagent synthesis and cost |
| Sulfonium Salts | Phenol, 3,3-difluoroallyl sulfonium salts (DFASs) | Mild basic aqueous buffer (pH ~11.6) | High site-specificity, Biocompatible | Primarily demonstrated for O-alkylation |
| Catalytic Substitution | Phenol Precursor, Fluorinating Agent | 100-180°C, 0.3-2.0 MPa, Catalyst (e.g., Pd/C) | High yield and purity potential | Requires specific precursors and catalysts |
Green Chemistry Principles in this compound Synthesis
The synthesis of fluorinated compounds is increasingly scrutinized through the lens of green chemistry, which aims to reduce environmental impact by designing safer and more efficient chemical processes. nih.gov The application of these principles to the synthesis of this compound is critical due to the persistence of many organofluorine compounds.
Key green chemistry principles applicable to its synthesis include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Radical additions, for example, can have higher atom economy than substitution reactions that generate stoichiometric byproducts.
Use of Safer Solvents and Auxiliaries : A significant advancement in green fluorine chemistry is the use of water as a solvent for fluorination reactions, which was long considered incompatible with reactive fluorine reagents. rsc.org
Design for Energy Efficiency : Utilizing photochemical or electrochemical methods can reduce the energy requirements compared to traditional thermal processes that demand high temperatures and pressures. nih.gov Electrochemical syntheses, in particular, are recognized for their alignment with green chemistry principles by minimizing the need for hazardous reagents. researchgate.net
Catalysis : Employing catalytic rather than stoichiometric reagents reduces waste. The development of efficient catalysts for fluoroalkylation is an active area of research. conicet.gov.ar
Recent advances in green fluorine chemistry focus on developing methods that are not only efficient and selective but also environmentally benign, moving away from hazardous reagents like elemental fluorine or anhydrous HF. tandfonline.comresearchgate.net
Derivatization Reactions for Enhanced Functionality and Application
The phenolic hydroxyl group of this compound is a key site for chemical modification, allowing the compound to be tailored for specific applications through derivatization.
Esterification and Etherification for Modified Reactivity
The hydroxyl group can undergo classic reactions such as esterification and etherification to modify the compound's reactivity, solubility, and physical properties.
Esterification: This reaction involves treating this compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. The Fischer esterification, a common acid-catalyzed reaction between an alcohol and a carboxylic acid, is a fundamental method. youtube.comkhanacademy.org The reaction is typically reversible, and removal of water is necessary to drive it to completion. Catalysts such as sulfuric acid or p-dodecylbenzenesulfonic acid (DBSA) can be employed, with the latter allowing for esterification at lower temperatures. khanacademy.orgmdpi.com The strong electron-withdrawing effect of the heptadecafluorooctyl group would increase the acidity of the phenolic proton, potentially influencing catalyst choice and reaction kinetics.
Etherification: The synthesis of ethers from this compound can be achieved by reacting it with an alkylating agent, such as an alkyl halide or sulfate, typically in the presence of a base (Williamson ether synthesis). General processes for the etherification of phenols are well-established and can be adapted for this specific substrate. google.comgoogle.com These reactions convert the polar hydroxyl group into a less polar ether linkage, which can be useful for tuning the molecule's properties for specific material applications.
Functionalization for Polymer and Material Science Applications
The unique combination of a reactive phenol group and a hydrophobic/oleophobic perfluoroalkyl chain makes this compound an attractive building block for advanced polymers and materials. mdpi.com The phenolic hydroxyl group serves as a handle for incorporating the molecule into polymer chains.
For example, the hydroxyl group can be modified to introduce a polymerizable moiety, such as a methacrylate (B99206) group. The resulting monomer could then be polymerized, for instance via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to create polymers with pendant heptadecafluorooctyl chains. rsc.org Such polymers are expected to exhibit low surface energy, high thermal stability, and chemical resistance.
Another strategy involves using the phenol as a reactive site in post-polymerization modification. A polymer containing reactive groups, such as pentafluorophenyl esters, can be functionalized by reaction with this compound to attach the fluorinated side chains. researchgate.net Furthermore, polymer-supported tetrafluorophenols have been developed as activated resins for use in chemical library synthesis, highlighting the utility of fluorinated phenols in solid-phase chemistry. researchgate.net The synthesis of polymers from perfluoropolyalkylether (PFPAE) monomers via photo-induced cationic polymerization also demonstrates the broader interest in incorporating long fluorinated chains into polymer backbones to create materials with specialized properties. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-octylphenol |
| Hydrogen fluoride |
| Sodium perfluoroalkyl sulfinate |
| para-benzoquinones |
| Perfluoroalkyl iodide |
| Tyrosine |
| Sulfuric acid |
| p-dodecylbenzenesulfonic acid (DBSA) |
| Methacrylate |
| Pentafluorophenyl ester |
Advanced Analytical Techniques for Detection and Quantification of 4 Heptadecafluorooctyl Phenol
Chromatographic Separation Methods
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound like 4-Heptadecafluorooctyl-phenol, which combines a polar phenolic group with a nonpolar fluorinated alkyl chain, chromatographic techniques provide the necessary resolving power to isolate it from interfering substances in a sample.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection (e.g., DAD, UV-Vis)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile or thermally labile compounds. thermofisher.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. measurlabs.com For phenolic compounds, reversed-phase HPLC, typically using a C18 column, is the most common approach. nih.gov
A Diode-Array Detector (DAD) or a UV-Vis detector is frequently coupled with HPLC for the detection of analytes that possess a chromophore, such as the phenyl group in this compound. thermofisher.com These detectors measure the absorbance of light by the analyte as it elutes from the column. measurlabs.com A DAD has the advantage of acquiring the entire UV-Vis spectrum of the eluting compound simultaneously, which aids in peak identification and purity assessment. measurlabs.comchromforum.org The UV spectrum of a phenol (B47542) is highly specific to its structure and can be used for identification when compared against a spectral library. nih.gov
The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is crucial for achieving optimal separation. nih.govnih.gov Method development for a specific compound like this compound would involve optimizing the mobile phase composition, gradient, and flow rate to achieve a sharp, symmetrical peak with a suitable retention time. A developed HPLC-DAD method can demonstrate excellent linearity, selectivity, and accuracy for the quantification of phenolic compounds. nih.gov
Table 1: Illustrative HPLC-DAD Parameters for Phenolic Compound Analysis This table presents typical starting conditions for the analysis of phenolic compounds, which would be optimized for this compound.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Gradient elution is necessary to elute compounds with a wide range of polarities. Formic acid improves peak shape and ionization efficiency if coupled to MS. |
| Flow Rate | 1.0 mL/min | A standard flow rate for conventional HPLC columns. |
| Detection Wavelength | ~270-280 nm (for phenol ring) and full spectrum scan (200-400 nm) with DAD | Maximizes sensitivity for the phenolic chromophore while the full scan aids in identification. |
| Injection Volume | 10-20 µL | Typical volume to balance sensitivity and peak broadening. |
Gas Chromatography (GC) with Mass Spectrometry (MS)
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. epa.gov For phenols, which have relatively low volatility due to hydrogen bonding, derivatization is often required to convert the polar hydroxyl group into a less polar, more volatile ether or ester group. epa.gov This step enhances chromatographic performance and sensitivity.
Once separated by the GC column, the analyte enters the mass spectrometer (MS), which acts as a highly selective and sensitive detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both qualitative (structural) and quantitative information. nih.gov GC-MS is a well-established method for the analysis of various phenols in environmental and biological samples. nih.govnih.gov The use of selected ion monitoring (SIM) mode in GC-MS can significantly improve the detection limits for target compounds like alkylphenols. nih.gov
Sample preparation for GC-MS analysis of phenols often involves liquid-liquid extraction or solid-phase extraction to isolate the analytes from the sample matrix, followed by the derivatization step. nih.govthermofisher.com
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. researchgate.net This results in significantly faster analysis times, improved resolution, and increased sensitivity. researchgate.net When coupled with mass spectrometry, UHPLC-MS becomes a formidable tool for analyzing complex samples.
For this compound, a UHPLC system would provide a rapid and highly efficient separation from matrix components. The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized before mass analysis. This combination allows for the quantification of phenolic compounds with high accuracy, precision, and selectivity. nih.gov The enhanced speed and resolution of UHPLC make it particularly suitable for high-throughput screening and the analysis of trace-level contaminants. researchgate.net
Mass Spectrometric Identification and Quantification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the analysis of this compound due to its high sensitivity and specificity, which are crucial for both quantifying trace amounts and confirming the compound's identity.
Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Trace Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis and is the gold standard for trace-level quantification. resolvemass.ca In an MS/MS instrument, such as a triple quadrupole mass spectrometer, a specific precursor ion (or parent ion) corresponding to the analyte of interest is selected in the first mass analyzer. eag.com This ion is then fragmented in a collision cell, and the resulting product ions (or daughter ions) are detected in the second mass analyzer. eag.com
This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is extremely selective because it monitors a specific fragmentation pathway unique to the target compound. spectroscopyonline.com This high specificity minimizes interferences from the sample matrix, leading to very low detection limits, often in the parts-per-trillion (ppt) range. resolvemass.caeag.com LC-MS/MS is the technique of choice for analyzing perfluorinated compounds (PFCs) and other emerging contaminants in environmental samples. spectroscopyonline.com The combination of liquid chromatography's separation power with the sensitivity and selectivity of tandem mass spectrometry makes LC-MS/MS a powerful tool for trace analysis. eag.comdiva-portal.org
Table 2: Hypothetical MRM Transitions for this compound Analysis This table illustrates the principle of MRM for quantitative analysis. The specific m/z values would need to be determined experimentally.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier |
|---|---|---|---|
| This compound | 531.04 | [C₈F₁₇]⁻ (e.g., 419) | [M-H-CF₂]⁻ (e.g., 481) |
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov This precision allows for the determination of the elemental formula of an ion, which is a powerful tool for identifying unknown compounds and confirming the structure of known ones. concentratingonchromatography.com Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers are commonly used for HRMS.
In the context of this compound analysis, HRMS can be used to:
Confirm Identity: The measured accurate mass of the molecular ion can be compared to the calculated theoretical mass of C₁₄H₅F₁₇O, providing unambiguous confirmation of the compound's identity.
Elucidate Structure: By analyzing the accurate masses of fragment ions produced in the mass spectrometer, the structure of the molecule can be pieced together. nih.govnih.gov This is particularly useful for distinguishing between isomers or identifying metabolites and degradation products. concentratingonchromatography.com
Non-Targeted Screening: Full-scan HRMS data allows for retrospective analysis, meaning the data can be re-interrogated at a later time to search for other compounds without re-running the sample. nih.gov
The coupling of UHPLC with HRMS (UHPLC-HRMS) combines high-efficiency separation with high-accuracy mass detection, making it an ideal platform for both quantitative analysis and the structural elucidation of complex environmental and biological contaminants. grafiati.com
Isotope Dilution Mass Spectrometry for Enhanced Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate technique for the quantification of organic compounds, including phenols. This method relies on the use of an isotopically labeled version of the target analyte as an internal standard. In the case of analyzing for compounds like this compound, a synthesized standard with, for example, Carbon-13 (¹³C) or Deuterium (²H) incorporated into its structure would be added to the sample at the beginning of the analytical process.
This labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and instrumental analysis. By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, it is possible to correct for any losses that may occur during sample preparation and to compensate for matrix effects that can suppress or enhance the instrument's signal. This approach significantly improves the accuracy and precision of the quantification. For instance, a gas chromatography/mass spectrometry (GC/MS)-based isotope dilution technique has been successfully developed for the determination of other environmental estrogens, such as various alkylphenols, in complex matrices like food crops. nih.gov In such methods, isotopically labeled standards of related compounds, like ¹³C-labeled 4-n-nonylphenol, are used as isotope dilution standards. nih.gov The recoveries of analytes in these methods are often greater than 90%. nih.gov
Sample Preparation and Extraction Methodologies
The accurate detection and quantification of this compound in various environmental and biological matrices necessitate efficient sample preparation to isolate the analyte from interfering substances.
Solid-Phase Extraction (SPE) is a widely used and effective technique for the pre-concentration and cleanup of phenolic compounds from liquid samples. nih.govnih.gov The method involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are then washed away, and the analyte is eluted with a small volume of a suitable solvent.
The choice of sorbent is critical for the successful extraction of phenols. Sorbents can be silica-based, polymeric, or carbon-based. nih.gov For the extraction of phenolic compounds, reversed-phase polymeric sorbents are often employed as they allow for the effective removal of highly polar compounds like sugars and organic acids. nih.gov
Optimization of the SPE method is crucial and typically involves adjusting several parameters:
pH of the sample: The pH of the sample is often adjusted to ensure the phenol is in its neutral form, which enhances its retention on non-polar sorbents. For many phenols, this involves acidifying the sample to a pH of around 2.5. tesisenred.net
Sorbent selection: The type and amount of sorbent must be carefully chosen based on the polarity of the analyte and the sample matrix.
Elution solvent: The solvent used to elute the analyte from the sorbent should be strong enough to desorb the analyte completely but selective enough to leave behind other retained substances.
Sample volume: The volume of the sample passed through the cartridge can be optimized to achieve the desired concentration factor.
Liquid-Liquid Extraction (LLE) is a traditional and fundamental method for separating compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. wikipedia.org For the extraction of phenolic compounds from aqueous samples, an organic solvent in which the phenol is highly soluble is used to extract it from the water phase. wikipedia.org
While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. vt.edu Modern variations of this technique, such as dispersive liquid-liquid microextraction (DLLME), have been developed to overcome these limitations. DLLME involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. wikipedia.org This creates a cloudy solution with a large surface area between the two phases, leading to rapid extraction of the analyte into the organic solvent. The mixture is then centrifuged to separate the phases. wikipedia.org
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a modern and efficient technique for extracting analytes from solid and semi-solid samples. nih.govunityfvg.it This method uses conventional solvents at elevated temperatures and pressures, which keeps the solvent in a liquid state above its normal boiling point. nih.gov
The high temperature and pressure enhance the extraction process in several ways:
Increased solubility of the analyte in the solvent.
Decreased viscosity of the solvent, allowing for better penetration into the sample matrix.
Disruption of analyte-matrix interactions.
These factors lead to faster and more efficient extractions with significantly lower solvent consumption compared to traditional methods like Soxhlet extraction. epa.gov PLE has been successfully applied to the extraction of a wide range of persistent organic pollutants (POPs) and bioactive compounds, including phenolics, from various matrices. unityfvg.itepa.govresearchgate.net A variation of this technique, known as Selective Pressurized Liquid Extraction (SPLE), incorporates adsorbents within the extraction cell to achieve simultaneous extraction and cleanup, further streamlining the sample preparation process. thermofisher.com
Method Validation and Quality Assurance
To ensure the reliability and accuracy of analytical data, the developed methods for the quantification of this compound must undergo rigorous validation.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com
There are several methods for determining LOD and LOQ, with two common approaches being:
Based on the Signal-to-Noise Ratio (S/N): This method involves analyzing samples with known low concentrations of the analyte and determining the S/N ratio. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. sepscience.com
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ can be calculated using the following equations: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. sepscience.com
The following table provides examples of LOD and LOQ values reported for similar phenolic compounds in various matrices, determined by different analytical techniques.
| Compound | Matrix | Analytical Method | LOD | LOQ | Source |
|---|---|---|---|---|---|
| Alkylphenols, Bisphenol A, Estrogens | Food Crops | GC/MS | 0.01 - 0.20 µg/kg | 0.04 - 0.60 µg/kg | nih.gov |
| Phenolic Compounds | Ultrapure Water | BAµE(PS-DVB)-LD/HPLC-DAD | 0.3 µg/L | 0.8 µg/L | nih.gov |
| Alcohol Ethoxylates (AEOs) and Alkylphenol Ethoxylates (APEOs) | Water | LC-MS/MS | as low as 0.1 pg injected | - | epa.gov |
Assessment of Linearity, Accuracy, and Precision
The validation of an analytical method ensures its suitability for the intended purpose. For the quantification of this compound, key validation parameters include linearity, accuracy, and precision. These are typically assessed using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.
Linearity demonstrates the direct proportionality between the analytical response and the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of calibration standards at different concentrations. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated. For bioanalytical methods, an R² value greater than 0.99 is generally considered acceptable.
Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percentage of recovery. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration, except for the lower limit of quantification (LLOQ), where it is often within ±20%.
Precision measures the degree of scatter between a series of measurements of the same sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses the precision within a single day, and inter-day precision (intermediate precision), which is determined over several days. Similar to accuracy, the RSD should generally be ≤15% (≤20% for the LLOQ).
Interactive Data Table: Representative UPLC-MS/MS Method Validation Parameters for a Fluorinated Phenol
| Parameter | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (500 ng/mL) |
| Intra-day Precision (%RSD) | 5.8 | 4.2 | 3.5 |
| Inter-day Precision (%RSD) | 7.2 | 5.1 | 4.0 |
| Intra-day Accuracy (%Recovery) | 103.4 | 98.7 | 101.2 |
| Inter-day Accuracy (%Recovery) | 105.1 | 97.9 | 102.5 |
| Linearity (R²) | >0.995 | ||
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
This data is illustrative and based on typical performance characteristics for the analysis of fluorinated phenols using UPLC-MS/MS.
Matrix Effects and Interference Mitigation
When analyzing complex samples such as environmental or biological matrices, co-eluting endogenous or exogenous substances can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect . This can lead to either ion suppression or enhancement, significantly affecting the accuracy and precision of the quantification. The assessment and mitigation of matrix effects are therefore critical steps in the development and validation of robust analytical methods for this compound.
The matrix effect is commonly evaluated by comparing the analytical response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solvent. A value of 100% indicates no matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively.
Several strategies can be employed to mitigate the impact of matrix effects:
Stable Isotope-Labeled Internal Standards (SIL-IS): The use of an internal standard that is structurally identical to the analyte but contains stable isotopes (e.g., ¹³C or ²H) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte's signal.
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples are affected by the matrix in a similar way.
Advanced Sample Preparation: Thorough sample cleanup procedures are essential to remove interfering substances. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be optimized to selectively extract the analyte and minimize matrix components.
Chromatographic Separation: Optimizing the chromatographic conditions, such as the column chemistry, mobile phase composition, and gradient elution, can help to separate the analyte from co-eluting matrix components.
Dilution: In cases of severe matrix effects, diluting the sample extract can reduce the concentration of interfering substances, thereby minimizing their impact on the analyte's ionization. However, this may compromise the method's sensitivity.
The choice of mitigation strategy depends on the nature of the matrix, the analyte's properties, and the required sensitivity of the method. A combination of these approaches is often employed to develop a reliable and accurate analytical method for the quantification of this compound in complex matrices.
Interactive Data Table: Strategies for Mitigating Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled Internal Standards | Co-eluting standard experiences similar matrix effects as the analyte, allowing for accurate correction. | Highly effective for correcting both extraction recovery and matrix effects. | Can be expensive and may not be commercially available for all analytes. |
| Matrix-Matched Calibration | Calibration standards are prepared in the same matrix as the samples. | Compensates for matrix effects by ensuring standards and samples are similarly affected. | Requires a blank matrix free of the analyte, which can be difficult to obtain. |
| Advanced Sample Preparation (e.g., SPE) | Removes interfering substances from the sample extract. | Improves method robustness and reduces matrix effects. | Can be time-consuming and may lead to analyte loss if not optimized. |
| Optimized Chromatographic Separation | Separates the analyte from co-eluting matrix components. | Reduces interference at the ion source. | May require extensive method development and longer analysis times. |
| Sample Dilution | Reduces the concentration of interfering substances. | Simple and effective for highly concentrated samples. | Reduces the sensitivity of the method. |
Environmental Occurrence, Distribution, and Transport Dynamics of 4 Heptadecafluorooctyl Phenol
Environmental Fate Processes and Partitioning4.2.1. Adsorption and Desorption Dynamics in Soils and SedimentsNo data available.4.2.2. Volatilization and Atmospheric DistributionNo data available.
Mobility in Aqueous and Subsurface Environments
The mobility of 4-Heptadecafluorooctyl-phenol in aqueous and subsurface environments is influenced by its chemical structure, which includes a hydrophilic phenol (B47542) group and a long, hydrophobic, and oleophobic perfluorinated alkyl chain. This amphiphilic nature dictates its partitioning behavior between water, soil, and sediment.
Generally, the fate and transport of PFAS in the subsurface are complex processes. While many PFAS are water-soluble and can be mobile in groundwater, their interaction with soil and sediment is governed by various mechanisms. Important partitioning mechanisms for PFAS include hydrophobic effects and electrostatic interactions. For instance, natural soils and aquifer materials often possess a net negative surface charge, which can repel negatively charged PFAS molecules, such as the anionic form of phenolic compounds under certain pH conditions. Conversely, these materials may attract cationic or zwitterionic PFAS.
Research on other phenolic compounds, such as 4-nonylphenol (B119669), has shown that sorption to soil can be significant, with distribution coefficients varying based on the soil type. In one study, the sorption of 4-nonylphenol was weaker than that of another organic pollutant, di(2-ethylhexyl) phthalate (B1215562) (DEHP), suggesting a higher potential for mobility in soil. The study observed the following soil sorption capacity for both compounds: Vertisol > Phaeozem > Leptosol. nih.gov However, column experiments indicated a higher retardation factor for 4-nonylphenol compared to DEHP, which was attributed to the possible migration of DEHP via colloids. nih.gov This highlights that the mobility of phenolic compounds in the subsurface is not solely dependent on their direct sorption to soil particles but can also be influenced by other transport-facilitating mechanisms.
Studies on the mobilization of phenol and dichlorophenol in unsaturated soils have demonstrated that their movement can be enhanced by non-uniform electrokinetic transport processes. nih.gov Electromigration and electroosmotic flow were identified as the primary driving forces, with their effectiveness being dependent on soil pH. nih.gov This suggests that under specific environmental conditions, the mobility of phenolic compounds like this compound could be increased.
Interactive Data Table: Comparative Mobility of Phenolic Compounds in Different Soil Types
| Compound | Soil Type | Distribution Coefficient (Kd) (L/kg) | Retardation Factor (RF) | Reference |
| 4-Nonylphenol | Leptosol | 15 | Higher than DEHP | nih.gov |
| 4-Nonylphenol | Phaeozem | - | Higher than DEHP | nih.gov |
| 4-Nonylphenol | Vertisol | 80 | Higher than DEHP | nih.gov |
Note: Data for this compound is not available. This table presents data for a structurally related compound, 4-nonylphenol, to illustrate potential mobility characteristics.
Long-Range Environmental Transport Potential
The potential for long-range environmental transport of this compound is a key factor in its global distribution. Like many persistent organic pollutants (POPs), this compound can be transported over vast distances from its sources via atmospheric and oceanic currents. nih.govresearchgate.netdntb.gov.ua
The physicochemical properties of fluorinated compounds, such as their vapor pressure and solubility, are critical in determining their transport mechanisms. dioxin20xx.org Fluorinated compounds often have higher vapor pressures than their hydrocarbon counterparts, which can facilitate their partitioning to the atmosphere. dioxin20xx.org Once in the atmosphere, these compounds can undergo long-range transport. nih.govresearchgate.netdntb.gov.ua The atmosphere is recognized as the fastest medium for the environmental transport of such chemicals, leading to their regional, hemispheric, and global distribution. pops.int
For semi-volatile hydrophobic chemicals, the atmosphere is typically the dominant transport medium. pops.int Sorption to atmospheric aerosols is a key process that influences the long-range transport of semivolatile organic chemicals. nih.govdntb.gov.ua Additionally, for certain PFAS with higher water solubility, transport in oceans can be as significant as atmospheric transport. pops.int The oceans can act as a long-term reservoir for PFAS, contributing to their global distribution. pops.int
While specific studies on the long-range transport of this compound are limited, the general principles governing the transport of other PFAS and fluorinated compounds suggest a high potential for this compound to be found in regions far from its original sources.
Source Identification and Contribution Analysis
Identifying the sources of this compound is essential for understanding its environmental occurrence and for developing mitigation strategies. Potential sources include direct industrial emissions, release from consumer and commercial products, and formation as a degradation product of other fluorinated substances.
Phenol and its derivatives are used in a wide range of industrial applications, which can lead to their release into the environment. The primary use of phenol is in the production of phenolic resins, which have applications in the plywood, construction, automotive, and appliance industries. epa.gov It is also used in the manufacturing of other chemicals and as a disinfectant. epa.govwww.gov.uk Industrial sites that manufacture or use phenol are potential sources of emissions to the air and water. climatiq.ioclimatiq.ionih.gov
Phenolic compounds are present in a variety of commercial and consumer products. Phenol itself can be found in disinfectants, antiseptics, and some medicinal products like throat lozenges and mouthwashes. epa.govcdc.gov Other phenolic compounds, such as bisphenol A (BPA), are used in the production of polycarbonate plastics and epoxy resins that line food and beverage cans. bcerp.org Triclosan, another phenolic compound, is used as an antibacterial agent in numerous home care products. bcerp.org
The degradation of side-chain fluorotelomer-based polymers (FTPs), which are used in a variety of products, in waste stocks such as landfills, is a significant long-term source of fluorotelomer alcohols (FTOHs) and perfluoroalkyl carboxylates (PFCAs) to the environment. nih.gov It is plausible that products containing fluorinated phenols could also contribute to environmental contamination through their use and disposal.
A significant indirect source of certain PFAS in the environment is the degradation of precursor compounds. Notably, the biodegradation and atmospheric degradation of fluorotelomer alcohols (FTOHs) have been identified as major pathways for the formation of perfluorinated carboxylic acids (PFCAs). semanticscholar.orgepa.govresearchgate.net
Studies have shown that the aerobic biodegradation of 8:2 FTOH (CF3(CF2)7CH2CH2OH) in microbial systems leads to the formation of various metabolites, including PFOA. semanticscholar.org The degradation process involves the oxidation of the FTOH to a telomer aldehyde and then to a telomer acid, which can undergo further transformation to produce stable PFCAs. semanticscholar.org Similarly, atmospheric degradation of FTOHs is likely to contribute to the widespread dissemination of PFCAs. researchgate.net
Given the structural similarity, it is conceivable that this compound could be formed as a degradation product of larger, more complex fluorinated substances. For example, the breakdown of fluorinated polymers or other precursor compounds containing the heptadecafluorooctyl moiety and a phenolic structure could lead to its formation. Research has demonstrated that microorganisms can defluorinate and mineralize the perfluorinated carbon chain of FTOHs, forming shorter-chain fluorinated metabolites. nih.gov This indicates that complex degradation pathways exist for fluorinated compounds in the environment.
Ecological Impact and Bioaccumulation in Environmental Systems
Ecotoxicological Manifestations in Non-Human Organisms
Impacts on Aquatic Ecosystem Health:Specific ecotoxicological data for 4-Heptadecafluorooctyl-phenol is absent.
Effects on Invertebrate Populations and Communities:No studies have been published detailing the effects of this compound on aquatic invertebrate populations.
To provide a thorough and accurate article on the ecological impact of this compound, dedicated scientific research, including laboratory and field studies, is necessary. Such research would need to investigate its persistence, bioaccumulation factors in various organisms, and its potential to cause adverse effects at different trophic levels. Without this foundational data, any attempt to generate the requested content would be unsubstantiated.
Effects on Fish Physiology and Reproduction
Research on analogous perfluorinated compounds, such as perfluorooctanoic acid (PFOA), has indicated potential adverse effects on fish physiology and reproduction. Studies have shown that exposure to certain PFAS can lead to reproductive and developmental issues in fish, including reduced survival of fry and diminished growth. While direct evidence for this compound is not available, the general concern for PFAS compounds in aquatic environments includes potential impacts on fish populations.
The bioaccumulation of PFAS in fish is a significant concern, as these compounds can be taken up from the surrounding water and through the food chain. The accumulation of these persistent chemicals in fish tissues can lead to long-term exposure and potential health effects.
Table 1: Potential Effects of Perfluorinated Compounds on Fish
| Endpoint | Observed Effects in Fish Exposed to Related PFAS |
|---|---|
| Reproduction | Reduced survival of fry |
| Development | Diminished growth rates |
| Physiology | Alterations in hormone levels |
| Bioaccumulation | Present in various tissues, indicating uptake from the environment |
Impacts on Algal and Plant Communities
The impact of PFAS on primary producers like algae and aquatic plants is a critical area of ecological research, as these organisms form the base of most aquatic food webs. Studies on other phenolic compounds have demonstrated toxicity to marine microalgae, affecting their growth and chlorophyll content. While specific data for this compound is not available, the general toxic potential of phenolic compounds to algae raises concerns.
Fluorinated compounds, in general, can also have detrimental effects on terrestrial plants. Fluoride toxicity is known to negatively influence germination, growth, photosynthesis, and reproduction in various plant species. The accumulation of these compounds in soil can lead to uptake by plants, potentially affecting their health and the organisms that consume them.
Effects on Terrestrial Ecosystem Integrity
The persistence of PFAS like this compound means they can accumulate in terrestrial ecosystems, potentially impacting soil health and the organisms that inhabit it.
Soil Microbial Community Disturbances
Phenolic compounds have been shown to influence soil microbial communities. Depending on the concentration, they can have both stimulatory and inhibitory effects on microbial populations. High concentrations of certain phenols can disrupt the structure and function of these communities, which are vital for nutrient cycling and soil fertility. The introduction of persistent fluorinated compounds into the soil could therefore lead to long-term alterations in the soil microbiome.
Impacts on Terrestrial Invertebrates and Vertebrates
The bioaccumulation of persistent organic pollutants in terrestrial food webs is a well-documented phenomenon. While specific studies on the impact of this compound on terrestrial invertebrates and vertebrates are lacking, the known persistence and potential toxicity of PFAS suggest a risk. These compounds can be transferred through the food chain, potentially leading to adverse effects in higher trophic level organisms.
Mechanistic Pathways of Ecological Toxicity (excluding human health effects)
Endocrine Disruption in Wild Species (Non-Mammalian Wildlife)
For non-mammalian wildlife, such as fish, amphibians, reptiles, and birds, exposure to EDCs in the environment can have profound consequences. svdcdn.com Research on related alkylphenols has demonstrated their potential to disrupt the endocrine systems of aquatic organisms. These compounds can mimic natural hormones, leading to hormonal imbalances that can affect reproductive success and population viability. While the specific endocrine-disrupting potential of this compound has not been extensively studied, its structural similarity to other known phenolic EDCs warrants concern.
Table 2: Summary of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Per- and polyfluoroalkyl substances (PFAS) |
Oxidative Stress and Cellular Damage in Exposed Organisms
No data is available on the specific mechanisms of oxidative stress and cellular damage in organisms exposed to this compound.
Interference with Developmental and Reproductive Processes in Ecotoxicity Models
There are no specific studies on how this compound interferes with developmental and reproductive processes in any ecotoxicity models.
Cumulative and Mixture Effects in Environmental Contexts
There is no information on the cumulative and mixture effects of this compound in combination with other environmental contaminants.
Mechanistic Toxicological Studies in Non Human Organisms and in Vitro Systems
In Vitro Cellular Responses to 4-Heptadecafluorooctyl-phenol Exposure
Cytotoxicity and Viability Assessments in Cell Lines (e.g., Liver Cells)
No data available.
Investigation of Oxidative Stress Induction and Antioxidant Responses
No data available.
Endoplasmic Reticulum Stress and Unfolded Protein Response
No data available.
Autophagy Modulation and Lysosomal Function
No data available.
Genotoxicity and Mutagenicity in Non-Human Cell Systems
No data available.
DNA Damage and Chromosome Aberrations in Cell Culture
No data available.
In Vivo Mechanistic Investigations in Model Organisms (excluding human trials)
No direct in vivo mechanistic investigations for this compound have been identified in the scientific literature. The following subsections provide a predictive analysis based on its structural components: a long perfluorinated alkyl chain and a phenolic group.
Effects on Lipid Metabolism and Adipogenesis
Direct studies on the effects of this compound on lipid metabolism and adipogenesis are not available. However, studies on other alkylphenols, such as 4-nonylphenol (B119669) (4-NP), indicate a potential for such effects. 4-NP has been identified as an "obesogenic" chemical that tends to accumulate in lipophilic tissues and negatively impact lipid metabolism in animals mdpi.com. In vivo and in vitro studies have shown that 4-NP can promote adipocyte differentiation and induce obesity in mice researchgate.net. Perinatal exposure to 4-NP in mice led to increased body weight, fat mass, and serum total cholesterol researchgate.net. The disruption of lipid metabolism by obesogenic chemicals can have profound effects on energy allocation, viability, and reproduction nih.gov. Given the structural similarity, it is plausible that this compound could exhibit similar disruptive effects on lipid homeostasis.
Table 1: Effects of Structurally Related Alkylphenols on Lipid Metabolism
| Compound | Model Organism/System | Observed Effects | Reference |
|---|---|---|---|
| 4-Nonylphenol (4-NP) | Mice | Increased body weight, fat mass, and serum total cholesterol after perinatal exposure. | researchgate.net |
| 4-Nonylphenol (4-NP) | 3T3-L1 preadipocytes | Induced adipocyte differentiation. | researchgate.net |
| 4-Nonylphenol (4-NP) | Caenorhabditis elegans | Increased lipid storage and hindered reproduction and growth. | nih.gov |
Endocrine System Modulation in Animal Models (e.g., Thyroid, Reproduction)
While no specific data exists for this compound, both long-chain PFAS and other alkylphenols are known endocrine disruptors. Generally, longer carbon chains in PFAS correlate with higher toxicity nih.gov.
Studies on 4-octylphenol (B30498) have demonstrated significant negative effects on the male reproductive system in pubertal mice, including reduced testicular mass, structural damage to seminiferous tubules, and a decline in sperm quality nih.gov. Exposure to 4-octylphenol also led to decreased serum testosterone (B1683101) and estradiol (B170435) levels nih.gov. In rats, 4-tert-octylphenol (B29142) has been shown to cause alterations in testicular sperm numbers and impair spermatogenesis researchgate.net.
Perfluorinated compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) are also known to disrupt the endocrine system. PFOA exposure is associated with thyroid toxicity frontiersin.org. Some studies have shown that certain perfluoroalkyl acids can induce vitellogenin, an estrogen-responsive protein, in fish, indicating estrogenic activity oup.com. A structure-activity relationship was observed where eight to ten fluorinated carbons and a carboxylic acid end group were optimal for maximal vitellogenin induction oup.com.
Table 2: Endocrine System Modulation by Structurally Related Compounds
| Compound | Model Organism | Endocrine Effects | Reference |
|---|---|---|---|
| 4-Octylphenol | Pubertal Male Mice | Reduced testicular mass, damaged seminiferous tubules, decreased sperm quality, decreased serum testosterone and estradiol. | nih.gov |
| 4-tert-Octylphenol | Rats | Altered testicular sperm numbers and impaired spermatogenesis. | researchgate.net |
| Perfluorooctanoic acid (PFOA) | Animals | Associated with thyroid toxicity. | frontiersin.org |
| Perfluoroalkyl acids (e.g., PFOA, PFNA, PFDA) | Rainbow Trout | Induced vitellogenin expression, indicating estrogenic activity. | oup.com |
Immune System Alterations in Experimental Animal Models
There are no studies directly investigating the immunotoxicity of this compound. However, the immunotoxicity of perfluorinated compounds, such as PFOA and PFOS, is well-documented. In laboratory animals, exposure to PFOA or PFOS has been associated with reductions in the weight of lymphoid organs, decreased numbers of lymphoid cells, and suppression of de novo antibody synthesis ovid.com. Some studies have reported these immune effects in rodent models at serum concentrations within the range of human exposures ovid.com.
Exposure to PFOS in mice has been shown to have varied effects on immune cell populations, in some cases reducing them in certain organs while increasing them in others, suggesting a relocalization of these cells biorxiv.orgbiorxiv.org. While some studies at lower doses of PFOS showed no significant suppression of the immune response to viral infection, others have demonstrated that exposure to PFOS or PFOA can suppress the production of IgM antibodies in response to T-cell dependent antigens in mice biorxiv.orgbiorxiv.orgresearchgate.net.
Table 3: Immune System Alterations by Perfluorinated Compounds
| Compound | Model Organism | Immunotoxic Effects | Reference |
|---|---|---|---|
| PFOA and PFOS | Laboratory Animals | Reduced lymphoid organ weight, decreased lymphoid cell numbers, suppressed antibody synthesis. | ovid.com |
| PFOS | Mice | Altered localization of immune cell populations. | biorxiv.orgbiorxiv.org |
| PFOS and PFOA | Mice | Suppression of IgM antibody production in response to T-cell dependent antigens. | researchgate.net |
Organ-Specific Pathologies (e.g., Liver, Kidney) in Non-Human Vertebrates
Direct evidence of organ-specific pathologies induced by this compound is absent from the literature. However, the liver and kidneys are known target organs for long-chain perfluorinated compounds. PFOA accumulates primarily in the liver and plasma researchgate.net. In experimental animals, PFOA exposure has been linked to a variety of toxic effects, including nephrotoxicity and hepatotoxicity frontiersin.org. High levels of PFOA exposure in rats have been shown to cause renal hypertrophy, tissue proliferation, and microvascular disease frontiersin.org.
Long-chain PFAS are known to bioaccumulate, and their toxicity is often associated with liver and kidney damage mdpi.com. Hazard assessments based on internal exposure in rats have been used to evaluate the toxic potency of PFAAs and their alternatives, often focusing on liver enlargement as a key endpoint nih.gov. Given that this compound possesses a long perfluorinated chain, it is likely to bioaccumulate and potentially induce pathologies in the liver and kidneys of non-human vertebrates.
Table 4: Organ-Specific Pathologies Induced by Perfluorinated Compounds
| Compound | Model Organism | Organ-Specific Pathologies | Reference |
|---|---|---|---|
| PFOA | Experimental Animals | Nephrotoxicity and hepatotoxicity. | frontiersin.org |
| PFOA | Rats | Renal hypertrophy, tissue proliferation, and microvascular disease at high exposure levels. | frontiersin.org |
| Long-chain PFAS | General | Bioaccumulation leading to potential liver and kidney damage. | mdpi.com |
Structure-Activity Relationships for Fluorinated Phenols in Mechanistic Toxicology
The toxicological properties of fluorinated phenols are influenced by both the phenolic functional group and the nature of the fluorinated substituent. Quantitative structure-activity relationship (QSAR) studies on substituted phenols have shown that increasing lipophilicity and the electronic properties of the substituent can be related to increasing toxicity nih.gov.
For perfluoroalkyl substances, the length of the fluorinated carbon chain is a key determinant of their physicochemical properties, bioaccumulation potential, and toxicity nih.gov. Generally, longer carbon chains are associated with greater toxicity and bioaccumulation nih.govmdpi.com. The strong carbon-fluorine bond contributes to the environmental persistence of these compounds biorxiv.orgbiorxiv.org.
The combination of a long, lipophilic, and persistent heptadecafluorooctyl chain with a phenolic head group in this compound suggests that this compound is likely to be persistent, bioaccumulative, and toxic. The phenolic group can undergo metabolic transformations, and its presence may influence the compound's interaction with biological receptors, such as estrogen receptors oup.com. The long fluorinated chain will dominate the compound's lipophilicity and potential for bioaccumulation in fatty tissues and protein binding in the blood, leading to systemic exposure and potential toxicity in various organs.
Degradation Pathways and Remediation Strategies in Environmental Matrices
Biodegradation Processes
Biodegradation of highly fluorinated compounds like 4-Heptadecafluorooctyl-phenol is a slow and often incomplete process. nih.govresearchgate.net The strong C-F bonds are not easily cleaved by microbial enzymes. mdpi.com However, the presence of a phenol (B47542) ring offers a potential point of initial attack for microbial metabolism, a strategy observed in the degradation of other complex organic molecules. mdpi.com
Under aerobic conditions, the biodegradation of phenolic compounds typically proceeds through hydroxylation of the aromatic ring to form catechol or a substituted catechol, followed by ring cleavage. This cleavage can occur through two main pathways: ortho-cleavage or meta-cleavage. While specific studies on this compound are not available, the degradation would likely be initiated at the phenol ring.
A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade phenolic compounds. researchgate.net Bacterial genera such as Pseudomonas, Rhodococcus, and Alcaligenes are well-known for their capacity to break down aromatic hydrocarbons. mdpi.comosti.gov Fungi, particularly white-rot fungi, possess powerful extracellular enzymes that can degrade a wide variety of persistent organic pollutants.
Microbial consortia, often found in contaminated soils and activated sludge, may exhibit a greater potential for degrading complex molecules like this compound than individual strains. nih.gov This is due to the synergistic metabolic activities of different microbial species.
Table 1: Examples of Microorganisms Involved in Phenol Degradation
| Microorganism Type | Genus/Species | Reference |
|---|---|---|
| Bacteria | Pseudomonas putida | osti.gov |
| Bacteria | Rhodococcus sp. | researchgate.net |
| Bacteria | Alcaligenes faecalis | mdpi.com |
| Fungi | Candida tropicalis | researchgate.net |
| Fungi | Trichosporon cutaneum | researchgate.net |
The key enzymes initiating the aerobic degradation of aromatic compounds are oxygenases. Phenol hydroxylases can introduce a second hydroxyl group to the phenol ring of this compound, forming a substituted catechol. Subsequently, dioxygenases catalyze the cleavage of the aromatic ring. mdpi.com
Catechol 1,2-dioxygenase facilitates ortho-cleavage.
Catechol 2,3-dioxygenase is responsible for meta-cleavage.
Fungi employ extracellular enzymes like lignin peroxidases and manganese peroxidases, which generate highly reactive radicals capable of oxidizing a broad range of recalcitrant compounds.
Anaerobic degradation of aromatic compounds is generally a slower process than aerobic degradation. For phenolic compounds, a common anaerobic pathway involves an initial carboxylation to form a benzoate derivative, which is then further metabolized. While the anaerobic degradation of fluorinated aromatic compounds has been observed, it is often limited and highly specific to the compound and the microbial community present. The highly fluorinated tail of this compound would likely inhibit significant anaerobic degradation.
Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. researchgate.nettaylorfrancis.com Studies have shown that various plant species can take up PFAS from soil and water. researchgate.net The uptake and translocation of these compounds within the plant are influenced by the specific PFAS and plant species.
While plants can accumulate this compound, their ability to degrade it is expected to be limited. The primary role of phytoremediation in this context would be phytoextraction, where the compound is accumulated in the plant tissues, which can then be harvested and disposed of safely.
Table 2: Plants with Potential for PFAS Phytoremediation
| Plant Species | Common Name | Potential Application | Reference |
|---|---|---|---|
| Miscanthus giganteus | Giant Miscanthus | Phytoextraction | researchgate.net |
| Populus sp. | Poplar Tree | Phytoextraction | taylorfrancis.com |
| Cannabis sativa | Industrial Hemp | Phytoextraction | researchgate.net |
Aerobic Degradation Pathways (e.g., Meta- and Ortho-Cleavage of Catechol)
Physicochemical Degradation Methods
Given the recalcitrant nature of this compound, physicochemical methods are often more effective for its degradation. These technologies typically involve the generation of highly reactive species that can break the strong C-F bonds.
Advanced oxidation processes (AOPs) are a class of procedures designed to remove organic materials in water and wastewater through oxidation with hydroxyl radicals (·OH). nih.govwikipedia.orgscispace.com These processes, including ozonation, Fenton, and photo-Fenton systems, have been shown to be effective in degrading various phenolic compounds. nih.govresearchgate.netnih.gov
Photocatalytic degradation is another promising AOP. This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates electron-hole pairs. mdpi.comresearchgate.net These lead to the formation of reactive oxygen species that can degrade persistent organic pollutants. nih.govnih.govresearchgate.net Studies on perfluorooctanoic acid (PFOA) have demonstrated the potential of photocatalysis for PFAS degradation. nih.govresearchgate.net The degradation efficiency is influenced by factors such as pH and the presence of other substances in the water. mdpi.com
Table 3: Comparison of Advanced Oxidation Processes for Phenol Degradation
| AOP Method | Oxidizing Species | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Ozonation | O3, ·OH | Effective for a wide range of compounds | High operational cost | nih.gov |
| Fenton Reagent | ·OH | Fast reaction rates | Requires acidic pH, sludge production | nih.gov |
| UV/H2O2 | ·OH | No sludge production | High energy consumption | nih.gov |
| Photocatalysis (TiO2) | ·OH, h+ | Can achieve complete mineralization | Catalyst recovery can be challenging | mdpi.comresearchgate.net |
Advanced Oxidation Processes (AOPs)
There is no available data from the conducted searches regarding the application of Advanced Oxidation Processes (AOPs) for the degradation of this compound.
Fenton and Photo-Fenton Processes
Specific studies detailing the use of Fenton and photo-Fenton processes for the degradation of this compound were not found in the search results.
Ozonation and UV-based Treatments
Information regarding the efficacy of ozonation and UV-based treatments for the removal of this compound is not present in the available search results.
Adsorption-Based Removal Technologies
No research was identified that specifically investigates the use of adsorption technologies for the removal of this compound from environmental matrices.
Application of Activated Carbon and Other Sorbents
There is a lack of studies in the search results concerning the application of activated carbon or other common sorbents for the adsorption of this compound.
Novel Adsorbent Materials
The search did not yield any information on the development or application of novel adsorbent materials for the specific purpose of removing this compound.
Membrane Filtration Techniques
Specific data on the use of membrane filtration techniques for the separation and removal of this compound from water sources is not available in the provided search results.
Bioremediation and Phytoremediation System Design and Optimization
Biological approaches, including bioremediation and phytoremediation, offer promising and environmentally sustainable avenues for addressing contamination by persistent organic pollutants. These methods harness the metabolic capabilities of microorganisms and plants to degrade, sequester, or remove contaminants from the environment.
Bioaugmentation and biostimulation are two key strategies employed to enhance the bioremediation of contaminated sites. Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to the contaminated environment, while biostimulation focuses on modifying the environment to encourage the growth and activity of indigenous microorganisms capable of degrading the target contaminant.
For compounds structurally related to this compound, particularly other PFAS, bioremediation is a developing field. The strength of the carbon-fluorine bond in PFAS makes them highly resistant to microbial degradation. However, research has shown that certain microbial strains, including some bacteria and fungi, possess the ability to transform and even defluorinate some PFAS compounds. nih.govnih.gov The addition of carbon sources can sometimes enhance microbial degradation rates through co-metabolic processes. nih.gov
Table 1: Comparison of Bioaugmentation and Biostimulation Strategies for Recalcitrant Compounds
| Strategy | Description | Advantages | Disadvantages |
| Bioaugmentation | Introduction of non-native microorganisms with specific degradation capabilities. | Can be effective for specific, highly recalcitrant compounds. Can speed up the remediation process. | Introduced organisms may not survive or compete well with indigenous populations. Potential for unforeseen ecological impacts. |
| Biostimulation | Modification of the environment (e.g., adding nutrients, oxygen) to stimulate indigenous microorganisms. | Utilizes existing microbial communities adapted to the site. Generally lower cost and less invasive than bioaugmentation. | May be less effective for highly complex or recalcitrant compounds. The desired microbial population may not be present or may not be effectively stimulated. |
This table provides a general comparison of bioaugmentation and biostimulation strategies based on their application to various recalcitrant organic pollutants.
The design of bioreactors is critical for the effective biological treatment of wastewater containing persistent compounds. Various reactor configurations have been developed to optimize contact between microorganisms, contaminants, and nutrients, thereby enhancing degradation efficiency. Common types of bioreactors used for treating industrial effluents include sequencing batch reactors (SBRs), membrane bioreactors (MBRs), and packed bed reactors.
For PFAS-contaminated water, treatment technologies are still evolving. While physical-chemical methods like granular activated carbon (GAC) and ion exchange are more established, research into biological reactor systems is ongoing. itrcweb.org Bioreactor designs for PFAS degradation would need to consider factors such as providing optimal conditions for the specific degrading microorganisms, managing long hydraulic retention times due to slow degradation rates, and potentially integrating with other treatment technologies. researchgate.nethealthresearch.org
Table 2: Overview of Bioreactor Types for Treating Recalcitrant Compounds
| Reactor Type | Operating Principle | Key Features | Potential Applicability for PFAS |
| Sequencing Batch Reactor (SBR) | A fill-and-draw activated sludge system where all treatment steps occur in a single tank. | High flexibility in operation, good for treating variable wastewater streams. | Potentially suitable for long reaction times needed for PFAS degradation. |
| Membrane Bioreactor (MBR) | Combines a biological process with membrane filtration. | Produces high-quality effluent, allows for high microbial concentrations. | Could be effective in retaining slow-growing PFAS-degrading microorganisms. |
| Packed Bed Bioreactor | Utilizes a solid packing material on which a biofilm of microorganisms develops. | High biomass concentration, resistant to shock loads. | The biofilm could provide a stable environment for specialized PFAS-degrading consortia. |
This table outlines common bioreactor designs and their potential, though still largely investigational, application for the treatment of PFAS-contaminated water.
Environmental Factors Influencing Degradation Rates and Efficiencies
The efficacy of bioremediation and phytoremediation is significantly influenced by a variety of environmental factors. These factors can affect the growth and metabolic activity of microorganisms and plants, as well as the bioavailability and chemical state of the contaminant.
Key environmental factors that can influence the degradation of long-chain PFAS and phenolic compounds include:
pH: The pH of the soil and water can affect the solubility, mobility, and bioavailability of PFAS. rjleegroup.com Lower pH values have been associated with increased degradation of some PFAS in certain treatment systems. researchgate.net
Temperature: Microbial activity and plant growth are temperature-dependent, with optimal ranges for different species.
Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for the growth of both microorganisms and plants involved in remediation.
Organic Matter Content: Soil organic matter can influence the sorption and bioavailability of PFAS. Higher organic carbon content can increase the adsorption of these compounds, potentially reducing their availability for microbial degradation or plant uptake. itrcweb.org
Presence of Co-contaminants: The presence of other chemicals can either inhibit or enhance the degradation of the target compound. In some cases, co-contaminants can serve as a primary energy source for microorganisms, leading to the co-metabolic degradation of the target pollutant. nih.gov
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate.
Table 3: Influence of Environmental Factors on the Degradation of Perfluorooctanoic Acid (PFOA)
| Environmental Factor | Effect on PFOA Degradation | Optimal Condition (in a specific study) |
| pH | Statistically significant negative effect on degradation in a nanophotocatalyst system. researchgate.net | pH = 2 |
| Sulfate | Statistically significant negative effect on degradation. researchgate.net | 5.00 mg/L |
| Chloride | Statistically significant negative effect on degradation. researchgate.net | 27.31 mg/L |
| Natural Organic Matter (NOM) | Can inhibit degradation. researchgate.net | Low concentrations |
This table is based on a study of PFOA degradation using In2O3 nanoparticles and illustrates how environmental parameters can significantly impact remediation efficiency. researchgate.net These findings may provide insights into the factors affecting the degradation of other long-chain PFAS.
Regulatory Science and Policy Implications for Per and Polyfluoroalkyl Substances
National and International Regulatory Frameworks Governing PFAS (General)
Per- and polyfluoroalkyl substances (PFAS) have come under increasing scrutiny from national and international regulatory bodies due to their persistence, bioaccumulation, and potential adverse effects on human health and the environment. sourceintelligence.comnih.govbattelle.org This has led to a complex and evolving landscape of regulations aimed at controlling the production, use, and release of these "forever chemicals." sourceintelligence.combattelle.org
At the international level, the Stockholm Convention on Persistent Organic Pollutants (POPs) is a key treaty designed to protect human health and the environment from chemicals that remain intact for long periods, become widely distributed, and accumulate in living organisms. dcceew.gov.auun.orgenvirotecmagazine.com Several PFAS compounds have been listed under this convention, leading to global restrictions on their production and use. envirotecmagazine.compops.int For instance, perfluorooctanesulfonic acid (PFOS) and its derivatives were added in 2009, followed by perfluorooctanoic acid (PFOA), its salts, and related compounds in 2019. envirotecmagazine.compops.int More recently, in 2022, perfluorohexane (B1679568) sulfonic acid (PFHxS), its salts, and related compounds were also included. pops.intipoint-systems.com The convention's actions can influence global markets and the availability of these substances for import, even in countries that are not parties to the treaty. insideepa.com
In the European Union , PFAS are regulated through multiple frameworks. The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a primary tool for controlling the risks from chemicals. ipoint-systems.com In February 2023, a proposal was submitted by several member states to restrict over 10,000 PFAS under REACH, which could result in a near-total ban on their use. ipoint-systems.com The EU also implements the Stockholm Convention's listings through its POPs Regulation. ipoint-systems.com Furthermore, the EU has established limits for certain PFAS in drinking water and food contact materials. measurlabs.comeuropa.eu For example, the revised Drinking Water Directive sets a maximum for "PFAS Total" and a sum limit for 20 specific PFAS. measurlabs.com
In the United States , the Environmental Protection Agency (EPA) has been taking significant steps to address PFAS contamination. anteagroup.com Under the Safe Drinking Water Act (SDWA), the EPA has established the first-ever national, legally enforceable drinking water standards for six PFAS compounds, including PFOA and PFOS. anteagroup.comepa.govearthjustice.org Public water systems are required to monitor for these PFAS and implement solutions if levels exceed the new Maximum Contaminant Levels (MCLs). epa.govcapitalarearpc.org The EPA has also designated PFOA and PFOS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund. anteagroup.comwastedive.com This designation requires reporting of releases and gives the EPA authority to hold polluters accountable for cleanup costs. anteagroup.comwastedive.com Additionally, the EPA utilizes the Toxic Substances Control Act (TSCA) to review new PFAS before they can be commercialized and has issued rules requiring manufacturers and importers to report on their use of PFAS. itrcweb.orgelectronics.org
Many U.S. states have also taken proactive measures, often setting their own drinking water standards or guidance values that are more stringent than federal regulations. nih.gov For example, Maine has passed a law to prohibit products with intentionally added PFAS by 2030. electronics.organteagroup.com
Other countries, like Canada , have also taken action to manage PFAS, including restrictions on the manufacturing and import of certain PFAS. nih.gov However, in many parts of Asia and Latin America, regulations are less developed, often limited to restrictions on substances listed under the Stockholm Convention. anteagroup.com
Interactive Data Table: Key Regulatory Frameworks for PFAS
| Jurisdiction/Treaty | Key Regulation/Action | Regulated PFAS (Examples) | Key Provisions |
| International | Stockholm Convention on POPs | PFOS, PFOA, PFHxS and related compounds | Global restriction on production and use. envirotecmagazine.compops.int |
| European Union | REACH | Broad range of PFAS | Potential for a near-total ban on over 10,000 PFAS. ipoint-systems.com |
| Drinking Water Directive | 20 specific PFAS and "PFAS Total" | Maximum contaminant levels for drinking water. measurlabs.com | |
| United States | Safe Drinking Water Act (SDWA) | PFOA, PFOS, PFHxS, PFNA, HFPO-DA, PFBS | National primary drinking water regulations with MCLs. epa.gov |
| CERCLA (Superfund) | PFOA, PFOS | Designation as hazardous substances, enabling cleanup enforcement. anteagroup.comwastedive.com | |
| Toxic Substances Control Act (TSCA) | Broad range of PFAS | Review of new PFAS and reporting requirements for existing PFAS. itrcweb.orgelectronics.org |
Environmental Monitoring Programs and Standards for PFAS
Environmental monitoring is crucial for understanding the extent of PFAS contamination, identifying sources, and assessing the effectiveness of regulatory actions. ecslimited.comatcwilliams.com Monitoring programs for PFAS are being implemented at various levels, from local site investigations to national and global surveys. These programs typically target a range of environmental media, including drinking water, groundwater, surface water, soil, and air. capitalarearpc.orgecslimited.comatcwilliams.com
In the United States , the EPA's actions under the Safe Drinking Water Act mandate nationwide monitoring of public water systems for six specific PFAS. epa.govcapitalarearpc.org This will provide a comprehensive dataset on the occurrence of these chemicals in the nation's drinking water. capitalarearpc.org The EPA also has programs to collect data on PFAS discharges from industrial facilities into waterways through the National Pollutant Discharge Elimination System (NPDES). epa.gov Some states have initiated their own extensive monitoring plans. For example, Minnesota has a program to monitor PFAS at solid waste, wastewater, and stormwater facilities, as well as in industrial air emissions. pca.state.mn.us Similarly, New South Wales in Australia has implemented a PFAS ambient monitoring program to establish background levels in the environment. nsw.gov.au
Standards for PFAS in various environmental media are being developed to guide monitoring and remediation efforts. These standards are often health-based and vary by jurisdiction.
Interactive Data Table: Examples of Environmental Standards for PFAS
| Jurisdiction | Medium | PFAS Compound(s) | Standard/Guideline Value |
| United States (EPA) | Drinking Water | PFOA | 4.0 parts per trillion (ppt) (MCL) jdsupra.com |
| Drinking Water | PFOS | 4.0 parts per trillion (ppt) (MCL) jdsupra.com | |
| Drinking Water | PFHxS | 10 parts per trillion (ppt) (MCL) jdsupra.com | |
| Drinking Water | PFNA | 10 parts per trillion (ppt) (MCL) jdsupra.com | |
| Drinking Water | HFPO-DA (GenX) | 10 parts per trillion (ppt) (MCL) jdsupra.com | |
| Drinking Water | Mixture of PFHxS, PFNA, HFPO-DA, PFBS | Hazard Index of 1 (MCL) jdsupra.com | |
| European Union | Drinking Water | Sum of 20 PFAS | 0.1 µg/L measurlabs.com |
| Drinking Water | PFAS Total | 0.5 µg/L measurlabs.com | |
| Australia (NEMP 3.0) | Drinking Water | PFOS + PFHxS | 0.07 µg/L |
| Drinking Water | PFOA | 0.56 µg/L |
Note: MCL stands for Maximum Contaminant Level. These values are subject to change as scientific understanding evolves.
The development of analytical methods is a critical component of monitoring programs. Laboratories are continuously improving techniques to achieve lower detection limits for a wider range of PFAS compounds. atcwilliams.com
Risk Assessment Methodologies for Environmental Exposure to PFAS
Risk assessment is a systematic process used to evaluate the potential for adverse health effects in humans and ecological receptors due to exposure to environmental contaminants like PFAS. ghd.com It typically involves four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. itrcweb.org
Human Health Risk Assessment:
For PFAS, human health risk assessments face several challenges. There is a lack of toxicological data for the vast majority of the thousands of existing PFAS compounds. itrcweb.org Most available data is for PFOA and PFOS. itrcweb.orgitrcweb.org Human epidemiological studies and laboratory animal studies have linked certain PFAS to a range of health effects. itrcweb.org
A key component of risk assessment is the development of toxicity values, such as reference doses (RfDs), which represent a daily exposure level that is not expected to cause adverse effects over a lifetime. These values are derived from scientific studies and incorporate uncertainty factors to be protective of human health. itrcweb.org
Exposure assessment for PFAS is complex due to the multiple potential pathways of exposure, including contaminated drinking water, food, consumer products, and workplace environments. ghd.comresearchgate.net Biomonitoring studies show that some PFAS can accumulate in the human body. itrcweb.org
Ecological Risk Assessment:
Ecological risk assessments for PFAS also present unique challenges. confex.com There is a need to consider a wide variety of species and trophic levels, each with potentially different sensitivities to PFAS. confex.comnih.gov Data on the ecological effects of most PFAS are limited. nih.gov
One of the significant challenges is the lack of established federal guidelines or screening levels for PFAS in many environmental media for the protection of ecological receptors. itrcweb.orgitrcweb.org However, some states and international bodies have begun to develop such criteria. itrcweb.orgitrcweb.org
Research is ongoing to develop predictive models for the bioaccumulation of PFAS in different species and to identify sensitive species and toxicity endpoints. nih.gov
Relative Potency Factor (RPF) Approach:
Given the presence of PFAS as mixtures in the environment, one risk assessment methodology being explored is the relative potency factor (RPF) approach. nih.gov This method involves comparing the toxicity of different PFAS compounds to a well-studied reference compound (like PFOA) to assess the cumulative risk of the mixture. nih.gov
Policy Development for Environmental Management of Fluorinated Compounds
The growing understanding of the risks associated with PFAS has spurred the development of policies aimed at managing these compounds in the environment. These policies encompass a range of strategies from prevention and control to remediation and research.
Key Policy Areas:
Phasing Out and Restricting Use: A primary policy goal is to reduce the input of PFAS into the environment by phasing out non-essential uses and restricting their application in various products. eli.org The EU's proposed broad restriction on PFAS is a prime example of this approach. anthesisgroup.com
Polluter Accountability: Policies are being developed to hold manufacturers and users of PFAS responsible for the costs of contamination and cleanup. anteagroup.com The designation of PFOA and PFOS as hazardous substances under CERCLA in the U.S. is a significant step in this direction. anteagroup.comwastedive.com
Remediation and Cleanup: There is a focus on developing and implementing effective remediation strategies for contaminated sites. adec-innovations.com This includes technologies for treating contaminated water and soil. adec-innovations.com Risk-based management strategies are often employed to prioritize cleanup efforts at sites with the highest potential for human and ecological exposure. wsp.com
Funding for Research and Infrastructure: Governments are allocating significant funding for research into the health and environmental effects of PFAS, as well as for upgrading water treatment infrastructure to remove these chemicals. anteagroup.comwef.org
National Management Plans: Some countries have developed comprehensive national plans to guide the management of PFAS contamination. Australia's PFAS National Environmental Management Plan (NEMP) provides a consistent, risk-based framework for the environmental regulation of PFAS-contaminated materials and sites. dcceew.gov.au
Public Information and Engagement: Policies often include provisions for informing the public about PFAS contamination and engaging with affected communities. epa.gov
The development of these policies is an ongoing process, shaped by evolving scientific knowledge, technological advancements, and public awareness. battelle.orgitrcweb.org
Future Research Directions and Unresolved Challenges in 4 Heptadecafluorooctyl Phenol Studies
Development of Novel and Sustainable Synthetic Routes
The synthesis of fluorinated phenols has traditionally relied on methods that may involve harsh reaction conditions, expensive reagents, and significant environmental footprints. For instance, common synthesis techniques for polyfluorinated phenols include diazotization and hydrolysis, Grignard reagent methods, and high-temperature hydrolysis, which can suffer from low yields, safety hazards, and high costs, making them less suitable for industrial-scale production. google.com The challenge lies in developing synthetic pathways that are not only efficient and high-yielding but also adhere to the principles of green chemistry. rsc.org
Future research should prioritize:
Catalytic C-H Fluorination: Investigating direct fluorination methods on the phenol (B47542) ring or the alkyl chain could provide more atom-economical routes, reducing waste and avoiding the use of pre-fluorinated building blocks.
Biocatalytic Approaches: Exploring enzymatic processes for the synthesis or modification of fluorinated compounds could offer milder reaction conditions and higher selectivity, minimizing byproduct formation.
Flow Chemistry: Utilizing continuous flow reactors can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes. The synthesis of related compounds like 4-phenoxyphenol (B1666991) has been optimized using pipeline reactors, suggesting a potential avenue for fluorinated analogues. google.com
Bio-based Feedstocks: A major long-term goal is to move away from petroleum-based starting materials. Research into converting bio-based aromatics into functional fluorinated monomers represents a critical step towards sustainability. rsc.org
Enhanced Analytical Methodologies for Complex Matrices
The detection and quantification of 4-Heptadecafluorooctyl-phenol in environmental and biological samples present a significant analytical challenge. Its amphiphilic nature—possessing both a hydrophilic phenol head and a hydrophobic/lipophobic fluorinated tail—complicates extraction and separation from complex matrices like soil, sediment, wastewater, and biological tissues.
Current methods for analyzing phenols often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govnih.gov GC-based methods may require derivatization to improve volatility and detection, using agents like pentafluorobenzyl bromide (PFBBr). settek.comepa.gov HPLC can be coupled with various detectors, including ultraviolet (UV), fluorescence, or electrochemical systems, each with different sensitivities and selectivities. epa.gov
Unresolved challenges and future research directions include:
Minimizing Matrix Effects: Developing more robust sample preparation and cleanup techniques to remove interfering substances that can suppress or enhance the analytical signal, particularly for trace-level detection.
High-Resolution Mass Spectrometry (HRMS): Employing HRMS techniques like Orbitrap or TOF-MS is crucial for unambiguous identification and quantification, as well as for identifying potential transformation products in environmental samples.
Direct-Injection Techniques: Advancing methods that require minimal sample preparation, such as direct aqueous injection coupled with sensitive mass spectrometry, would increase sample throughput and reduce the use of organic solvents.
Field-Deployable Sensors: Creating portable and rapid sensing technologies for on-site screening of contaminated areas would enable faster decision-making for environmental monitoring and remediation efforts.
| Analytical Technique | Detector | Common Application | Potential Challenges for this compound |
| Gas Chromatography (GC) | Flame Ionization (FID), Electron Capture (ECD) | Analysis of volatile and semi-volatile phenols settek.comepa.gov | Requires derivatization; potential thermal degradation. |
| High-Performance Liquid Chromatography (HPLC) | UV, Fluorescence, Electrochemical | Analysis of a wide range of phenols in aqueous samples epa.gov | Co-elution with matrix components; insufficient sensitivity for trace levels. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Triple Quadrupole, HRMS | Standard for PFAS analysis in environmental media | Matrix effects; lack of certified reference standards. |
Comprehensive Understanding of Environmental Transport and Transformation Processes
The environmental fate of this compound is largely unknown. Based on the behavior of other PFAS, it is expected to be persistent. itrcweb.org However, its specific transport and transformation pathways are likely complex due to its unique structure. The polar phenol group can interact with water and mineral surfaces, while the long, inert perfluoroalkyl tail will strongly influence its partitioning behavior.
Key research questions that need to be addressed include:
Partitioning Behavior: Quantifying the partitioning coefficients (e.g., K_ow, K_oc) to predict its distribution between water, soil organic carbon, and sediments. The competing tendencies of the polar head and non-polar tail can lead to unique interfacial behaviors. itrcweb.org
Atmospheric Transport: Investigating its potential for volatilization from water or soil and subsequent long-range atmospheric transport, a known pathway for many fluorinated compounds.
Biotransformation and Abiotic Degradation: Determining whether the phenol group can undergo microbial degradation, oxidation, or photolysis, and identifying the resulting transformation products. While the perfluoroalkyl chain is highly resistant to degradation, the aromatic ring may be more susceptible.
Bioaccumulation Potential: Assessing its potential to accumulate in aquatic and terrestrial food webs. Factors like its molecular size and amphiphilic character will influence its uptake, metabolism, and excretion in different organisms.
Elucidation of Specific Mechanistic Toxicological Pathways in Diverse Organisms
The toxicological profile of this compound has not been established. However, knowledge from related compounds, such as other phenols and long-chain PFAS, provides a basis for targeted investigation. Phenolic compounds can exert toxicity through various mechanisms, and the presence of the long fluorinated chain could introduce novel toxicokinetic and toxicodynamic properties. researchgate.net For example, other chlorinated phenols are known to be uncouplers of oxidative phosphorylation and potential carcinogens. nih.gov
Future toxicological studies must focus on:
Receptor-Mediated Pathways: Investigating interactions with key nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and estrogen receptors, which are known targets for some PFAS and phenolic compounds.
Oxidative Stress and Genotoxicity: Evaluating the potential to induce oxidative stress through the generation of reactive oxygen species, which could lead to cellular damage and genotoxicity. Some metabolites of phenols, such as quinones, are known to cause oxidative DNA damage. nih.gov
Developmental and Endocrine Disruption: Assessing the potential to interfere with normal development and disrupt endocrine signaling pathways in sensitive life stages of various organisms.
Metabolic Fate: Identifying the metabolic pathways within organisms. It is critical to understand whether the compound is metabolized and, if so, whether the resulting metabolites are more or less toxic than the parent compound.
Innovative Remediation Technologies for Environmental Contamination
Should this compound be identified as a widespread environmental contaminant, effective remediation technologies will be essential. The chemical stability of the C-F bond makes many conventional remediation techniques ineffective. While technologies like adsorption and solvent extraction can remove phenolic compounds from water, they are non-destructive and require further treatment or disposal of the concentrated waste. imanagerpublications.com
The development of innovative and destructive remediation technologies is a critical research area:
Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs such as electrochemical oxidation, sonolysis, and plasma treatment to break the highly stable C-F bonds and mineralize the compound.
Bioremediation: While the perfluoroalkyl chain is considered non-biodegradable, research could explore microbial consortia capable of degrading the phenolic portion of the molecule, which may be a crucial first step in a treatment train approach.
Adsorbent Technologies: Developing novel adsorbent materials with high selectivity and capacity for fluorinated phenols. This includes modifying activated carbon, ion-exchange resins, and creating novel nanomaterials for more efficient capture from contaminated water sources. epa.gov
Combined Remedies: Evaluating treatment trains that combine different technologies, such as using adsorption to concentrate the contaminant followed by an AOP for destruction, may provide the most effective and economical solution. epa.gov
| Remediation Technology | Mechanism | Applicability to this compound |
| Activated Carbon Adsorption | Physical adsorption onto a porous carbon surface. | High potential for removal from water, but non-destructive. |
| Bioremediation | Microbial degradation of organic contaminants. epa.gov | Likely limited to the phenol group; C-F bonds are recalcitrant. |
| Chemical Oxidation | Use of strong oxidants to break down contaminants. imanagerpublications.com | Standard oxidants may be ineffective against the fluorinated chain. |
| Electrochemical Oxidation | Generation of powerful radicals on an electrode surface to degrade contaminants. | Promising destructive technology for recalcitrant PFAS. |
| Nanoremediation | Use of nanoscale materials to transform or sequester contaminants. epa.gov | Emerging area with potential for targeted degradation. |
Advanced Structure-Activity Relationship Modeling for Fluorinated Phenols
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties, environmental fate, or biological activity. mdpi.com For fluorinated phenols, developing robust QSAR models is essential for predicting the behavior of unstudied compounds and prioritizing them for further testing.
Future research in this area should aim to:
Develop Mechanistic Descriptors: Move beyond simple molecular descriptors to include parameters that better capture the unique electronic and steric effects of fluorine. This includes descriptors for pKa, lipophilicity, and the ability to form noncovalent interactions. nih.gov
Incorporate Transformation Products: Build models that can predict the formation and properties of likely environmental or metabolic transformation products.
Utilize Machine Learning: Apply advanced machine learning and artificial intelligence algorithms to analyze complex, non-linear relationships between structure and activity, improving the predictive power of the models.
Expand Training Datasets: Systematically synthesize and test a diverse range of fluorinated phenols to generate the high-quality data needed to build and validate more accurate and reliable QSAR models.
Interdisciplinary Approaches to Address Environmental and Industrial Challenges
Addressing the multifaceted challenges posed by this compound and related compounds requires breaking down traditional scientific silos. A truly comprehensive understanding can only be achieved through integrated, interdisciplinary research that connects molecular-level chemistry with ecosystem-level impacts.
This necessitates collaboration among:
Synthetic and Industrial Chemists to design safer, sustainable alternatives and greener production methods.
Analytical Chemists to develop the sensitive and robust methods needed for monitoring and exposure assessment.
Environmental Scientists and Engineers to model environmental fate, assess ecological risks, and design effective remediation strategies.
Toxicologists and Public Health Experts to elucidate mechanisms of toxicity and evaluate risks to human and ecosystem health.
Regulators and Policymakers to use the scientific evidence generated to develop informed policies that protect public health and the environment.
By fostering these collaborations, the scientific community can proactively address the unresolved questions surrounding this compound, moving from a reactive to a predictive and preventative stance on emerging fluorinated contaminants.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Heptadecafluorooctyl-phenol, and how can purity be maximized during synthesis?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or fluorination reactions. For example, reacting perfluorooctyl iodide with phenol derivatives under controlled anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from byproducts like perfluorooctyl analogues . Detailed protocols for analogous fluorinated phenolic compounds emphasize refluxing temperatures (80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation . Purity (>99%) can be verified using GC-MS and compared against crystallographic data (e.g., CCDC 2163755 for structural analogs) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer :
- Structural Confirmation : Use NMR to confirm fluorinated chain integrity (δ -70 to -120 ppm for CF₃/CF₂ groups) and NMR for phenolic proton signals (δ 5–7 ppm). X-ray crystallography (via CCDC databases) provides definitive bond-length and angle data .
- Physicochemical Properties : Measure logP (octanol-water partitioning) via shake-flask methods to assess hydrophobicity. Thermal stability can be evaluated using TGA/DSC under nitrogen atmospheres .
Q. How can researchers assess the environmental persistence and detection limits of this compound in aqueous systems?
- Methodological Answer : Deploy HPLC-MS/MS with isotopic labeling (e.g., -standards) for trace quantification (detection limits ~0.1 ppb). Environmental persistence studies should simulate hydrolysis (pH 4–10, 25–50°C) and photolysis (UV-Vis irradiation) to estimate half-lives. QSAR models predict biodegradation potential based on fluorinated chain length and substituent positions .
Advanced Research Questions
Q. How can contradictory data on this compound’s toxicity be resolved across in vitro and in vivo studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent carriers like DMSO affecting cell viability). Use isogenic cell lines and standardized OECD guidelines for in vivo assays (e.g., zebrafish embryotoxicity tests). Cross-validate results with computational toxicology tools like ECOSAR to reconcile discrepancies .
Q. What mechanistic insights explain this compound’s degradation pathways under varying redox conditions?
- Methodological Answer : Perform controlled degradation experiments with radical scavengers (e.g., tert-butanol for hydroxyl radicals) to identify dominant pathways (hydrolysis vs. photolysis). Use LC-QTOF-MS to detect intermediates like perfluorooctanoic acid (PFOA). Electrochemical methods (e.g., cyclic voltammetry) elucidate electron-transfer mechanisms in redox-active environments .
Q. How does this compound interact with biological membranes, and what are the implications for cellular uptake?
- Methodological Answer : Employ molecular dynamics simulations (AMBER/CHARMM force fields) to model lipid bilayer interactions. Experimental validation via fluorescence anisotropy (DPH probes) quantifies membrane fluidity changes. Compare uptake kinetics in lipid-rich vs. protein-rich cell lines (e.g., HepG2 vs. HEK293) using radiolabeled -analogues .
Q. What strategies optimize computational models for predicting this compound’s reactivity in complex matrices?
- Methodological Answer : Combine DFT calculations (B3LYP/6-311+G(d,p)) with machine learning (neural networks trained on fluorophenol datasets) to predict reaction sites (e.g., electrophilic aromatic substitution). Validate against experimental kinetic data (stopped-flow spectroscopy) for halogenation or sulfonation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
